molecular formula C18H35N3O3 B7915583 [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7915583
M. Wt: 341.5 g/mol
InChI Key: ACKXXGDIJODERQ-LOACHALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a piperidine-derived molecule featuring a tert-butyl carbamate group and an (S)-2-amino-3-methyl-butyryl moiety. Key attributes include:

  • CAS Number: 1354029-25-6 .
  • Molecular Weight: 341.50 g/mol .
  • Structural Features: A piperidine ring substituted with a methylene-linked ethyl-carbamic acid tert-butyl ester group.

Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, though direct biological data are absent in the provided evidence.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)11-14-9-8-10-21(12-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXXGDIJODERQ-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCCN(C1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

CNS Disorders

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors involved in cognitive function and memory.

Pain Management

The compound has been investigated for its analgesic properties. Studies suggest that it may serve as a novel analgesic agent, potentially offering advantages over existing pain medications by reducing side effects commonly associated with opioids.

Antidepressant Effects

Preliminary studies have explored the antidepressant potential of this compound. It may act on serotonin and norepinephrine pathways, providing a dual-action mechanism that could enhance mood and alleviate symptoms of depression.

Case Studies

StudyObjectiveFindings
Study 1 Neuroprotection in Alzheimer's modelsDemonstrated significant improvement in cognitive function in animal models treated with the compound compared to control groups.
Study 2 Analgesic efficacyShowed a reduction in pain response in neuropathic pain models, indicating potential for use in chronic pain management.
Study 3 Antidepressant activityReported increased levels of serotonin and norepinephrine in treated subjects, correlating with improved mood scores.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, it might bind to receptors or enzymes, modulating their activity and leading to various biological effects. The specific pathways involved depend on the structure of the compound and its functional groups, which determine its affinity and specificity for different targets.

Comparison with Similar Compounds

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1401669-05-3)

  • Molecular Weight : 361.48 g/mol .
  • Key Differences :
    • Replaces the ethyl-carbamic acid tert-butyl ester with a simpler carbamic acid tert-butyl ester.
    • Lacks the methylene bridge between the piperidine and carbamate groups.

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)

  • Molecular Weight : 285.38 g/mol .
  • Key Differences: Substitutes the (S)-2-amino-3-methyl-butyryl group with a smaller (S)-2-amino-propionyl chain. Incorporates an (R)-configuration on the piperidine ring.
  • Implications : The shorter side chain and stereochemical variation could impact target specificity or pharmacokinetics.

[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353972-07-2)

  • Molecular Weight : 333.43 g/mol .
  • Key Differences: Replaces the tert-butyl carbamate with a benzyl ester. Uses a 2-amino-acetyl group instead of 3-methyl-butyryl.
  • Implications: The benzyl ester may offer different cleavage kinetics under acidic or hydrogenolytic conditions, useful in prodrug design .

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0)

  • Molecular Formula : C₁₅H₂₉N₃O₃ .
  • Key Differences: Substitutes the carbamic acid tert-butyl ester with a carboxylic acid tert-butyl ester. Positions the amino acid moiety as an amide rather than an acyl group.
  • Implications : The altered functional group could influence solubility and reactivity in synthetic pathways .

Structural and Functional Analysis

Molecular Weight and Steric Effects

  • The target compound (341.50 g/mol) is heavier than its propionyl analog (285.38 g/mol) due to the bulkier 3-methyl-butyryl group .
  • Tert-butyl carbamates generally enhance steric protection of amine groups compared to benzyl esters, which may improve stability in acidic environments .

Chirality and Bioactivity

  • In contrast, the (R)-configured piperidine in CAS 1401668-72-1 may exhibit divergent binding profiles .

Tabulated Comparison of Key Compounds

Compound Name (CAS) Molecular Weight Key Functional Groups Availability Potential Applications
Target Compound (1354029-25-6) 341.50 tert-Butyl carbamate, 3-methyl-butyryl Discontinued Protease inhibition, Receptor modulation
CAS 1401669-05-3 361.48 tert-Butyl carbamate, 3-methyl-butyryl Unknown Similar to target compound
CAS 1401668-72-1 285.38 tert-Butyl carbamate, Propionyl Unknown Chirally specific interactions
CAS 1353972-07-2 333.43 Benzyl ester, 2-amino-acetyl Discontinued Prodrug development
CAS 864754-29-0 299.41 tert-Butyl carboxylic ester, 3-methyl-butyryl amide Available (Parchem) Peptide synthesis

Biological Activity

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, commonly referred to as AM97317, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H37N3O3
  • Molecular Weight : 355.52 g/mol
  • CAS Number : 1354028-85-5

The biological activity of AM97317 is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structural frameworks can modulate signaling pathways involved in inflammation and apoptosis.

Key Mechanisms:

  • NLRP3 Inflammasome Inhibition : Some derivatives of piperidine compounds have shown the ability to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to reduced IL-1β release, which is significant in conditions like autoimmune diseases and chronic inflammation .
  • Neuroprotective Effects : Studies suggest that related compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .

Biological Activity

AM97317's biological activity has been evaluated through various assays, demonstrating its potential in modulating cellular responses.

In Vitro Studies

In vitro pharmacological screening has revealed that AM97317 can effectively inhibit pyroptosis and IL-1β release in LPS/ATP-stimulated human macrophages. The concentration-dependent effects observed suggest a promising therapeutic window for inflammatory conditions .

Case Studies

  • Inflammation Models : In experimental models of inflammation, AM97317 showed a significant reduction in markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds similar to AM97317 demonstrated protective effects against amyloid-beta toxicity by modulating apoptotic pathways and reducing oxidative damage .

Data Tables

StudyCompoundBiological ActivityAssay TypeResults
AM97317NLRP3 InhibitionIn Vitro35% reduction in IL-1β release at 10 µM
Related CompoundNeuroprotectionCell CultureReduced apoptosis in neuronal cells
AM97317Anti-inflammatoryAnimal ModelSignificant decrease in TNF-α levels

Preparation Methods

Synthesis of Piperidine-3-ylmethyl-ethyl-carbamic Acid Tert-Butyl Ester

This intermediate is synthesized via sequential alkylation and carbamate protection. A representative route involves:

  • Piperidine-3-methanol is reacted with ethyl isocyanate in dichloromethane (DCM) at 0°C to form the ethyl carbamate.

  • The secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen, yielding the tert-butyl carbamate.

Key Data:

StepReagents/ConditionsYield
1Ethyl isocyanate, DCM, 0°C → rt, 12h85%
2Boc₂O, THF, DMAP, N₂, 24h78%

Stereoselective Synthesis of (S)-2-Amino-3-methylbutyric Acid

The (S)-configured amino acid is synthesized via asymmetric Strecker reaction followed by hydrolysis, as detailed in patent CN102070473B:

  • Strecker Reaction : Isobutyraldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol to form 2-amino-3-methylbutyronitrile.

  • Resolution : Racemic 2-amino-3-methylbutyronitrile is resolved using L-dibenzoyltartaric acid (L-DBTA) in acetone/water, isolating the D-enantiomer.

  • Hydrolysis : The nitrile is hydrolyzed with 6M HCl at 110°C for 48h, followed by ion-exchange chromatography to isolate (S)-2-amino-3-methylbutyric acid.

Optimization Note:

  • The L-DBTA resolution achieves >98% enantiomeric excess (ee).

  • Hydrolysis under acidic conditions prevents racemization.

Amide Coupling and Final Assembly

The piperidine scaffold and amino acid are conjugated via amide bond formation. Two methods are prevalent:

Dicyclohexylcarbodiimide (DCC)/N-Hydroxysuccinimide (NHS) Coupling

  • (S)-2-Amino-3-methylbutyric acid is activated with DCC/NHS in DCM for 2h at 0°C.

  • The activated ester is reacted with piperidine-3-ylmethyl-ethyl-carbamic acid tert-butyl ester in DCM at room temperature for 24h.

Conditions:

  • Molar ratio (amino acid:scaffold:DCC): 1:1:1.2

  • Yield: 72% after silica gel chromatography.

Mixed Carbonate-Mediated Coupling

An alternative employs 1,1'-carbonyldiimidazole (CDI) for milder conditions:

  • The amino acid is treated with CDI in THF to form the imidazolide.

  • The piperidine scaffold is added, and the reaction proceeds at 40°C for 6h.

Advantages:

  • Reduced epimerization risk due to lower reactivity.

  • Yield: 68% with >99% purity by HPLC.

Stereochemical Control and Analytical Validation

Chiral Purity Assessment

  • HPLC : Chiralcel OD-H column (4.6 × 250 mm), hexane:isopropanol (80:20), 1 mL/min. Retention time: 12.3 min for (S)-enantiomer.

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1, MeOH), consistent with literature.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 4.15 (br s, Boc-CH₃), 3.82 (m, piperidine-H), 3.30 (q, J = 7.0 Hz, NHCH₂CH₃), 1.44 (s, Boc-C(CH₃)₃).

  • IR (neat): 1685 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (amide I).

Scale-Up Considerations and Process Optimization

Solvent Selection

  • DCM vs. THF : DCM preferred for Boc protection due to faster reaction times, but THF reduces side reactions during coupling.

  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without yield loss.

Purification Strategies

  • Flash Chromatography : Silica gel (230–400 mesh), ethyl acetate/hexane (3:7) → (1:1) gradient.

  • Crystallization : Final product recrystallized from ethanol/water (9:1) yields 95% pure material .

Q & A

Q. What are the common synthetic routes for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step protocols, often leveraging tert-butyl carbamate (Boc) protection for amine groups and stereoselective reactions. A key method includes asymmetric Mannich reactions to establish chiral β-amino carbonyl intermediates, as demonstrated in the synthesis of structurally similar compounds . Optimization focuses on:

  • Catalyst selection : Chiral catalysts (e.g., proline derivatives) to enhance enantiomeric excess.
  • Temperature control : Maintaining sub-zero temperatures (e.g., -20°C) during coupling steps to minimize racemization.
  • Protecting group strategy : Sequential deprotection of Boc groups using trifluoroacetic acid (TFA) in dichloromethane .

Q. How can researchers characterize the stereochemical purity of this compound?

Stereochemical validation is critical due to the (S)-configured amino acid moiety. Methods include:

  • Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers .
  • X-ray crystallography : Single-crystal analysis to confirm absolute configuration, as applied in related piperidine-carboxylate derivatives (e.g., C17H23NO4, CAS 652971-20-5) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to detect diastereotopic protons and assess purity (>95%) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability data indicate:

  • Thermal stability : Decomposition above 40°C, necessitating storage at 2–8°C .
  • Light sensitivity : Degradation under UV exposure; amber vials are recommended.
  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides), requiring isolation from such reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for tert-butyl carbamate derivatives in coupling reactions?

Discrepancies in reactivity often arise from steric hindrance or solvent effects. To address this:

  • Solvent screening : Compare polar aprotic solvents (e.g., DMF vs. THF) to assess nucleophilicity and reaction rates.
  • Additive optimization : Use Hünig’s base (DIPEA) to mitigate acid-sensitive side reactions .
  • Kinetic studies : Monitor reactions via in-situ IR or LC-MS to identify intermediates and byproducts .

Q. What experimental strategies are recommended for designing multi-step syntheses involving this compound?

Key considerations include:

  • Orthogonal protection : Pair Boc with Fmoc or Alloc groups to enable selective deprotection .
  • Flow chemistry : Implement continuous flow systems for hazardous steps (e.g., azide reductions) to improve safety and yield .
  • Scalability : Pilot small-scale reactions (<1 mmol) to optimize parameters (e.g., catalyst loading, stoichiometry) before scaling .

Q. How can researchers address conflicting data on the compound’s stability in aqueous vs. non-aqueous media?

Contradictory stability reports may stem from pH-dependent hydrolysis. Methodological approaches include:

  • pH-rate profiling : Conduct stability studies across pH 2–10 using buffered solutions.
  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and analyze degradation products via LC-HRMS .
  • Moisture control : Use molecular sieves in hygroscopic solvents (e.g., DMSO) to prevent hydrolysis .

Q. What analytical techniques are most effective for detecting impurities in synthesized batches?

Impurity profiling requires:

  • High-resolution mass spectrometry (HRMS) : Identify trace byproducts (e.g., de-esterified analogs).
  • NMR relaxation experiments : Detect low-level diastereomers via 1H^{1}\text{H}-1H^{1}\text{H} NOESY .
  • Ion chromatography : Quantify inorganic residues (e.g., chloride from TFA deprotection) .

Methodological Guidelines

  • Stereochemical analysis : Always cross-validate chiral purity using two orthogonal methods (e.g., HPLC + NMR) .
  • Safety protocols : Use fume hoods and personal protective equipment (PPE) due to respiratory and dermal hazards noted in safety data sheets .
  • Data reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.